molecular formula C11H10O2S B8419496 4-[4-(Methylthio)phenyl]furan-2(5H)-one

4-[4-(Methylthio)phenyl]furan-2(5H)-one

Cat. No.: B8419496
M. Wt: 206.26 g/mol
InChI Key: VAKCEEBYXDHHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Methylthio)phenyl]furan-2(5H)-one is a high-purity chemical reagent designed for pharmaceutical and bioorganic chemistry research. This compound features a furan-2(5H)-one core, an unsaturated γ-lactone structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The 4-(methylthio)phenyl substituent is a key functional group of interest; in closely related structural analogs, the oxidation of this methylthio group to a methylsulfonyl group has been shown to significantly enhance antimicrobial properties . Compounds based on the 2(5H)-furanone structure have been extensively studied for their promising ability to prevent biofilm formation by various pathogenic bacteria and exhibit a wide spectrum of biological activities, including anti-inflammatory and anticancer effects . The specific substitution pattern on the furanone ring is critical for its biological activity, making this reagent a valuable intermediate for constructing more complex molecules for biological evaluation . Researchers can utilize this compound as a versatile building block in the synthesis of novel derivatives aimed at developing new antimicrobial agents or exploring structure-activity relationships (SAR) to understand the contribution of the methylthio moiety. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-2H-furan-5-one

InChI

InChI=1S/C11H10O2S/c1-14-10-4-2-8(3-5-10)9-6-11(12)13-7-9/h2-6H,7H2,1H3

InChI Key

VAKCEEBYXDHHLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=O)OC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of furan-2(5H)-ones are highly dependent on substituents at the 4-position of the lactone ring. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituent at 4-Position Key Properties
4-[4-(Methylthio)phenyl]furan-2(5H)-one 4-(Methylthio)phenyl Moderate lipophilicity (due to -SMe); potential for oxidation to sulfoxide/sulfone.
4-(4-Methoxyphenyl)furan-2(5H)-one 4-Methoxyphenyl Increased electron density (electron-donating -OMe); enhanced solubility in polar solvents.
Firocoxib (4-[4-(Methylsulfonyl)phenyl]-3-cyclopropylmethoxy-5,5-dimethylfuran-2(5H)-one) 4-(Methylsulfonyl)phenyl High polarity (electron-withdrawing -SO₂Me); improved metabolic stability.
4-(Benzylamino)furan-2(5H)-one Benzylamino Basic amine group; increased hydrogen-bonding capacity and antimicrobial activity .

Key Trends :

  • Electron-donating groups (e.g., -OMe, -SMe) enhance π-π stacking with aromatic residues in biological targets, improving binding affinity.
  • Electron-withdrawing groups (e.g., -SO₂Me) increase metabolic stability but may reduce membrane permeability.
  • Sulfur-containing groups (-SMe, -SO₂Me) offer unique redox properties, influencing both reactivity and toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 4-[4-(methylthio)phenyl]furan-2(5H)-one, and how are intermediates optimized?

The compound is typically synthesized via intermolecular condensation. For example, 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone undergoes condensation to yield the target furanone . Optimization involves adjusting reaction conditions (e.g., solvent, temperature) and monitoring intermediates using techniques like TLC or HPLC. Evidence from similar furanone syntheses suggests that protecting groups (e.g., methylthio) enhance regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on 1H/13C NMR (to identify substituents and ring conformation), IR spectroscopy (to confirm carbonyl stretches at ~1750 cm⁻¹), and HRMS (for molecular weight validation) . X-ray crystallography, though not directly reported for this compound, is used for analogous furanones to resolve stereochemical ambiguities .

Q. How does the methylthio group influence the compound’s reactivity?

The methylthio (-SMe) group acts as an electron donor, stabilizing intermediates during cyclization. It also increases solubility in polar aprotic solvents (e.g., DMF), facilitating reactions like halogenation or oxidation. Comparative studies on furanones show that -SMe groups enhance thermal stability compared to -OMe analogs .

Advanced Research Questions

Q. What mechanistic challenges arise in achieving regioselectivity during furanone ring formation?

Regioselectivity depends on the electronic environment of the precursor. For example, in halolactonization reactions, electron-withdrawing groups (e.g., methylsulfonyl) direct electrophilic attack to specific positions . Computational studies (e.g., DFT) can model transition states to predict regiochemical outcomes, though experimental validation via kinetic isotope effects (KIEs) is often necessary .

Q. How can low yields in multi-step syntheses (e.g., 7% in some protocols) be addressed?

Low yields may stem from competing side reactions (e.g., dimerization). Strategies include:

  • Catalytic optimization : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent screening : Polar solvents like DCE improve intermediate stability .
  • Flow chemistry : Continuous reactors minimize decomposition pathways in sensitive intermediates .

Q. Are there contradictions in reported biological activities of structurally similar furanones?

Yes. For instance, 3-hydroxy-4,5-dimethylfuran-2(5H)-one exhibits antimicrobial activity in vitro but low bioavailability in vivo due to rapid metabolic clearance . Such discrepancies highlight the need for structure-activity relationship (SAR) studies to isolate pharmacophores and improve pharmacokinetic profiles .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the α,β-unsaturated carbonyl system in furanones is prone to Michael additions, which can be modeled using Fukui indices .

Data Analysis and Experimental Design

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for derivatives?

Contradictions often arise from solvent effects or impurities. Solutions include:

  • Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

Q. What in silico tools are recommended for designing novel furanone-based inhibitors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen binding affinities.
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes.
  • ADMET prediction : SwissADME or pkCSM to optimize bioavailability .

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